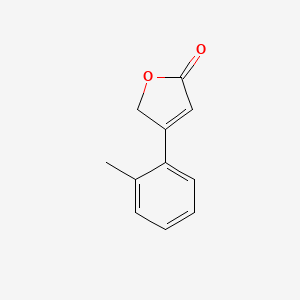
4-(2-Methylphenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenyl)furan-2(5H)-one is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a 2-methylphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylphenylacetic acid with furan-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or quinones.
Reduction: Reduction reactions can convert the furan ring into a dihydrofuran or tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones or quinones.
Reduction: Formation of dihydrofuran or tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
4-(2-Methylphenyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylfuran-2(5H)-one: Similar structure but lacks the methyl group on the phenyl ring.
4-(2-Chlorophenyl)furan-2(5H)-one: Similar structure with a chlorine substituent instead of a methyl group.
4-(2-Methoxyphenyl)furan-2(5H)-one: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
4-(2-Methylphenyl)furan-2(5H)-one is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets.
Properties
CAS No. |
143392-24-9 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c1-8-4-2-3-5-10(8)9-6-11(12)13-7-9/h2-6H,7H2,1H3 |
InChI Key |
BQEJRXXEEJOABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















